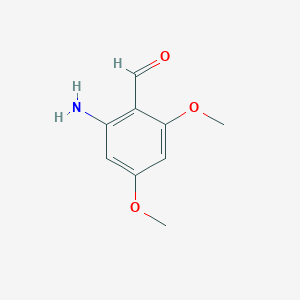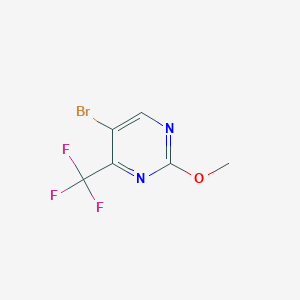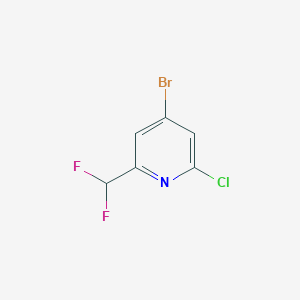
1-Bromo-4-nitro-2-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-nitro-2-vinylbenzene is an organic compound featuring a benzene ring substituted with bromine, nitro, and vinyl groups
Méthodes De Préparation
The synthesis of 1-Bromo-4-nitro-2-vinylbenzene typically involves multi-step reactions starting from benzene. The general synthetic route includes:
Nitration: Benzene is first nitrated to introduce the nitro group.
Bromination: The nitrobenzene derivative undergoes bromination to add the bromine atom.
Vinylation: Finally, a vinyl group is introduced through a vinylation reaction
Industrial production methods often utilize similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and bromine groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Cross-Coupling Reactions: The vinyl group allows for palladium-catalyzed cross-coupling reactions, forming complex organic molecules.
Common reagents include palladium catalysts for cross-coupling and reducing agents like hydrogen or hydrazine for nitro group reduction. Major products depend on the specific reaction conditions but often include substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-4-nitro-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in bioactive compounds.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and advanced materials
Mécanisme D'action
The compound’s reactivity is primarily influenced by the electron-withdrawing nitro and bromine groups, which activate the benzene ring towards electrophilic substitution. The vinyl group provides a site for further functionalization through cross-coupling reactions. These mechanisms involve the formation of intermediates such as benzenonium ions and transition metal complexes .
Comparaison Avec Des Composés Similaires
1-Bromo-4-nitro-2-vinylbenzene can be compared to other substituted benzenes like:
1-Bromo-2-nitrobenzene: Lacks the vinyl group, limiting its reactivity in cross-coupling reactions.
4-Nitro-2-vinylbenzene: Does not have the bromine atom, affecting its electrophilic substitution behavior.
1-Chloro-4-nitro-2-vinylbenzene: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications
These comparisons highlight the unique combination of substituents in this compound, making it a versatile compound in organic synthesis and research.
Propriétés
IUPAC Name |
1-bromo-2-ethenyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPWRGUYJKYONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B8054036.png)
![2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8054045.png)






